N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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Overview
Description
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a difluorobenzyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide typically involves multicomponent reactions. These reactions are advantageous as they allow the incorporation of multiple reactants into a single product in one step, thus increasing efficiency and reducing the number of synthesis steps . A common synthetic route involves the reaction of 2,6-difluorobenzylamine with a thiazole derivative under specific conditions to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow chemistry techniques. These methods are favored for their ability to produce compounds on a large scale with high efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction might yield a compound with fewer oxygen atoms .
Scientific Research Applications
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The compound may also interact with bacterial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and benzamide compounds, such as:
- 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide
Uniqueness
What sets N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide apart is its unique combination of functional groups, which confer distinct biological activities. Its difluorobenzyl moiety, in particular, enhances its stability and bioavailability compared to similar compounds .
Properties
IUPAC Name |
N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3S/c1-28-14-7-5-12(6-8-14)19(27)25-20-24-13(11-29-20)9-18(26)23-10-15-16(21)3-2-4-17(15)22/h2-8,11H,9-10H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWTXYOIHSSXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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